molecular formula C15H22N2O3 B2984384 N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide CAS No. 1824025-23-1

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide

Cat. No.: B2984384
CAS No.: 1824025-23-1
M. Wt: 278.352
InChI Key: OBNWHHMNYZETAM-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-ethylphenyl)glycinamide , commonly referred to as Boc-glycinamide , is a chemical compound used in organic synthesis. It belongs to the class of protected amino acids . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, preventing unwanted reactions during synthetic processes .


Synthesis Analysis

The synthesis of Boc-glycinamide involves the protection of the amino group using the Boc group. This can be achieved through neutralization of the corresponding imidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-glycinamide is a clear, nearly colorless liquid at room temperature .


Molecular Structure Analysis

  • 1-ethyl-3-methylimidazolium cation ([emim]) : The ionic liquid component .

Chemical Reactions Analysis

Boc-glycinamide can participate in various chemical reactions, including peptide synthesis. Notably, the coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in Boc-glycinamide without the need for additional base. This efficient reaction yields dipeptides in a short time .


Physical And Chemical Properties Analysis

  • Solubility : Miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO); partially miscible in water; immiscible in diethyl ether, ethyl acetate, and hexane .

Mechanism of Action

The Boc group shields the amino group, preventing it from reacting prematurely during peptide synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group for further functionalization .

Safety and Hazards

While Boc-glycinamide itself is not inherently hazardous, standard safety precautions should be followed when handling any chemical compound. Consult Material Safety Data Sheets (MSDS) for specific safety information .

Future Directions

: Ming Chen and Xihan Yu. “tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.” RSC Advances, 2021, 11, 27603. Read more : “Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol.” RSC Advances, 2020, 10, 28775. Read more : Sigma-Aldrich. “N-(tert-Butoxycarbonyl)-L-valinol.” Product information

Properties

IUPAC Name

tert-butyl N-[2-(3-ethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-11-7-6-8-12(9-11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWHHMNYZETAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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